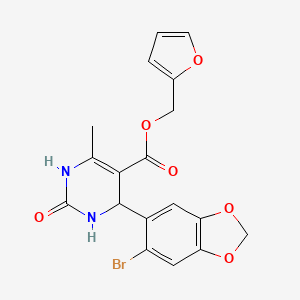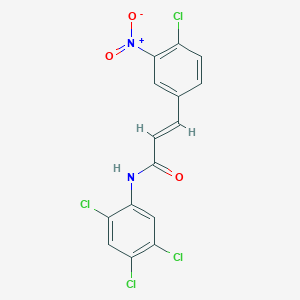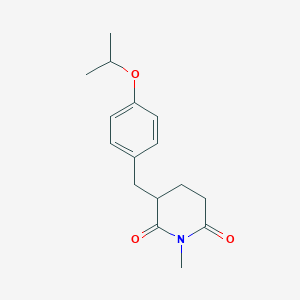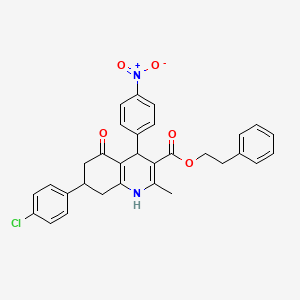
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as LGD-4033 and has gained popularity in the scientific community due to its potential application in the field of muscle wasting, osteoporosis, and other related disorders.
Wirkmechanismus
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide involves the selective binding to androgen receptors in muscle and bone tissues. This leads to an increase in protein synthesis and nitrogen retention, resulting in increased muscle mass and bone density. It also has a positive effect on bone mineralization, which makes it beneficial for the treatment of osteoporosis.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase muscle mass, bone density, and strength, while also reducing body fat. It has also been shown to have a positive effect on bone mineralization, making it beneficial for the treatment of osteoporosis. In addition, it has been shown to have a low toxicity profile, making it a safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide is its high selectivity for androgen receptors in muscle and bone tissues. This makes it a promising therapeutic agent for conditions such as sarcopenia, cachexia, and age-related muscle loss. However, one of the main limitations for lab experiments is the lack of long-term safety data. Further research is needed to fully understand the potential risks and benefits of this chemical compound.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide. One area of interest is the potential application in the treatment of other muscle and bone-related disorders, such as muscular dystrophy and osteoarthritis. Another area of interest is the development of more selective and potent SARMs, which could lead to improved therapeutic outcomes. Finally, further research is needed to fully understand the long-term safety and efficacy of this chemical compound.
Conclusion
In conclusion, 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide is a promising therapeutic agent for the treatment of muscle wasting, osteoporosis, and other related disorders. Its high selectivity for androgen receptors in muscle and bone tissues makes it a promising candidate for future research. However, further research is needed to fully understand its potential risks and benefits, as well as its long-term safety and efficacy.
Synthesemethoden
The synthesis method of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloropyridine to obtain the final product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential application in the treatment of muscle wasting, osteoporosis, and other related disorders. It has been shown to selectively bind to androgen receptors in muscle and bone tissues, leading to increased muscle mass, bone density, and strength. This makes it a promising therapeutic agent for conditions such as sarcopenia, cachexia, and age-related muscle loss.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-6-9-16(13(12)2)21-14(3)17(20)19-11-15-8-4-5-10-18-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBDFIGBKSNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)

![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)
![6-(4-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5144866.png)
